Desvenlafaxine-o-glucuronide
Overview
Description
Desvenlafaxine-o-glucuronide is a metabolite of desvenlafaxine, which is an active metabolite of venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. The glucuronidation of desvenlafaxine results in the formation of this compound, which is a significant pathway in its metabolism .
Mechanism of Action
Target of Action
Desvenlafaxine-o-glucuronide, also known as Desvenlafaxine, is an antidepressant agent and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorders in adults . The primary targets of Desvenlafaxine are the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in mood regulation, and their inhibition can help alleviate symptoms of depression .
Mode of Action
The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .
Biochemical Pathways
The primary metabolic pathways for Desvenlafaxine include glucuronidation, oxidation, and N-demethylation . In humans, Desvenlafaxine is the predominant drug-related species in plasma and urine . In mice, rats, and dogs, this compound is the most commonly detected in plasma and urine . The glucuronidation of Desvenlafaxine is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 .
Pharmacokinetics
Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . The binding of Desvenlafaxine to plasma proteins is low (30%) and the mean terminal half-life (t 1/2), is approximately 11 hours . It is mostly metabolized by O-glucuronide conjugation by UDP-glucuronyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . To a lesser extent, it undergoes oxidative metabolism .
Result of Action
The molecular and cellular effects of Desvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine levels in the brain. By inhibiting their reuptake, Desvenlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .
Action Environment
The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP and UGT enzymes, and ABC and SLCO1B1 transporters can impact the pharmacokinetics and safety of Desvenlafaxine . Furthermore, the incidence of adverse drug reactions can be higher in certain environments, such as in multiple-dose clinical trials . Therefore, the environment in which Desvenlafaxine is administered can significantly influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desvenlafaxine-o-glucuronide involves the glucuronidation of desvenlafaxine. This process can be carried out in vitro using human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is conducted at physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT enzymes. The reaction conditions are optimized to ensure maximum yield and purity of the product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the purification and analysis of the final product .
Chemical Reactions Analysis
Types of Reactions
Desvenlafaxine-o-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to desvenlafaxine, facilitated by UGT enzymes .
Common Reagents and Conditions
Reagents: Uridine diphosphate glucuronic acid (UDPGA), human liver microsomes, recombinant UGT enzymes.
Conditions: Physiological pH (around 7.4), temperature (37°C), and the presence of cofactors such as magnesium ions.
Major Products
The major product of the glucuronidation reaction is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .
Scientific Research Applications
Desvenlafaxine-o-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of desvenlafaxine in humans and animals.
Drug Interaction Studies: Investigating potential drug-drug interactions involving UGT enzymes.
Toxicology: Assessing the safety and toxicity of desvenlafaxine and its metabolites.
Clinical Research: Evaluating the efficacy and safety of desvenlafaxine in treating major depressive disorder.
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound of desvenlafaxine, also an SNRI used for treating depression.
Desvenlafaxine: The active metabolite of venlafaxine, which is further metabolized to desvenlafaxine-o-glucuronide.
Duloxetine: Another SNRI used for treating depression and anxiety disorders.
Uniqueness
This compound is unique in its metabolic pathway, as it is formed through glucuronidation, a process that enhances its water solubility and facilitates its excretion. This distinguishes it from other metabolites that may undergo different metabolic pathways such as oxidation or reduction .
Biological Activity
Desvenlafaxine-O-glucuronide is a significant metabolite of desvenlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This compound is formed primarily through glucuronidation, a phase II metabolic process facilitated by various UDP-glucuronosyltransferase (UGT) enzymes. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy, safety, and potential drug interactions.
Metabolism and Pharmacokinetics
Desvenlafaxine is predominantly metabolized via conjugation to form this compound. The major UGT isoforms involved in this process include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. In preclinical studies, this compound accounted for approximately 78% to 96% of the circulating metabolites in plasma across various species, including rats and dogs .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
C_max (maximum concentration) | 376 ng/mL |
Terminal half-life (t_1/2) | Approximately 11 hours |
Plasma protein binding | Low (30%) |
The pharmacokinetics of desvenlafaxine are relatively consistent across individuals with different CYP2D6 metabolizer phenotypes, indicating a low potential for drug-drug interactions mediated by this enzyme .
This compound exhibits biological activity primarily through its role as a metabolite of desvenlafaxine. While the parent compound acts on serotonin and norepinephrine reuptake inhibition, the glucuronide metabolite may have distinct pharmacological properties. Studies suggest that glucuronides can sometimes exhibit pharmacological activity independent of their parent compounds .
Case Studies and Clinical Implications
- Efficacy in Depression : Clinical trials have demonstrated that desvenlafaxine at doses of 50 mg/day shows significant efficacy in treating major depressive disorder without notable monoamine oxidase inhibitory activity or significant affinity for other receptors such as muscarinic or histaminergic receptors .
- Safety Profile : Desvenlafaxine has been shown to have a favorable safety profile with minimal adverse effects related to CYP-mediated drug-drug interactions. This is particularly advantageous for patients who are on multiple medications .
- Pharmacodynamic Interactions : In vitro studies indicate that desvenlafaxine does not significantly inhibit CYP450 enzymes, including CYP2D6 and P-glycoprotein transporters, further supporting its low interaction potential with other drugs metabolized by these pathways .
Research Findings
Recent studies have focused on the implications of genetic polymorphisms in UGT enzymes affecting the metabolism of desvenlafaxine and its glucuronide metabolite. Variability in UGT activity could lead to differences in therapeutic outcomes among patients . Additionally, research into the role of this compound in detoxification processes highlights its importance in drug metabolism and safety assessments.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDOISGIGBUYGA-NMXLZWJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343443 | |
Record name | Desvenlafaxine-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021933-98-1 | |
Record name | Desvenlafaxine-o-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desvenlafaxine-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESVENLAFAXINE-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-Desmethylvenlafaxine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.